

Unveiling the Toxicological Profile of Disperse Violet 1: An In-depth Technical Guide

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Compound of Interest

Compound Name: Disperse Violet 1

Cat. No.: B121737

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This technical guide provides a comprehensive overview of the toxicological profile of **Disperse Violet 1** (C.I. 61100; CAS No. 128-95-0), an anthraquinone-based dye. The information is compiled from scientific literature and regulatory assessments to support safety and risk evaluations.

Chemical and Physical Properties

Disperse Violet 1 is a synthetic dye characterized by its violet powder appearance. It is soluble in organic solvents such as acetone and ethanol but insoluble in water.^{[1][2]}

| Property | Value | Reference |
|-------------------|---|-----------|
| Chemical Name | 1,4-diaminoanthracene-9,10-dione | [3] |
| Synonyms | C.I. 61100, 1,4-Diaminoanthraquinone | [3][4] |
| CAS Number | 128-95-0 | [4] |
| Molecular Formula | C ₁₄ H ₁₀ N ₂ O ₂ | [1][4] |
| Molecular Weight | 238.24 g/mol | [3][4] |
| Physical State | Dark violet solid/Black powder | [3] |
| Solubility | Soluble in acetone, ethanol, benzene; Insoluble in water | [1][2] |

Toxicological Data

Acute Toxicity

Disperse Violet 1 exhibits low acute oral toxicity.

| Species | Route | Endpoint | Value | Reference |
|--------------|-------|------------------|-----------------|-----------|
| Rat (male) | Oral | LD ₅₀ | > 5000 mg/kg bw | [5] |
| Rat (female) | Oral | LD ₅₀ | > 5000 mg/kg bw | [5] |

Skin and Eye Irritation

The dye is considered to be a non-irritant to the skin and a mild irritant to the eyes.

| Test | Species | Concentration | Result | Reference |
|-----------------|---------|-----------------------|-------------------|-----------|
| Skin Irritation | Rabbit | 100% | Non-irritant | [5] |
| Eye Irritation | Rabbit | 5% in distilled water | Mildly irritating | [5] |

Skin Sensitization

Disperse Violet 1 is considered a skin sensitizer.

| Test | Species | Result | Reference |
|--|---------|--------------------------------|-----------|
| Local Lymph Node Assay (LLNA) | Mouse | Sensitizer | [5] |
| Human Repeated Insult Patch Test (HRIPT) | Human | Some evidence of sensitization | [5] |

Subchronic Toxicity

A 90-day oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL).

| Species | Duration | NOAEL | Key Findings | Reference |
|---------|----------|-----------------|--|-----------|
| Rat | 90 days | 20 mg/kg bw/day | Diffuse midzonal/centrilobular liver hypertrophy and increased cholesterol in males at the highest dose (60 mg/kg bw/day). | [5] |

Genotoxicity

Disperse Violet 1 has shown some evidence of mutagenic potential in in vitro studies, but in vivo studies were negative.

| Test System | Metabolic Activation | Result | Reference |
|--|----------------------|---|-----------|
| In Vitro | | | |
| Ames Test (S. typhimurium) | With and without | Positive in some strains at high concentrations | [5] |
| Mouse Lymphoma Assay | With and without | Positive | [5] |
| Chromosome Aberration Test (Human Lymphocytes) | With and without | Positive | [5] |
| In Vivo | | | |
| Micronucleus Test (Mouse) | N/A | Negative | [5] |

Carcinogenicity

Long-term dermal application studies in mice did not show evidence of carcinogenicity.

| Species | Route | Duration | Result | Reference |
|---------|--------|-----------|--------------------------------|-----------|
| Mouse | Dermal | 18 months | No evidence of carcinogenicity | [5] |

Reproductive and Developmental Toxicity

A combined oral subchronic, teratogenicity, reproduction, and dominant lethal study in rats showed no adverse effects on reproductive parameters.

| Species | Study Type | NOAEL (Maternal and Developmental) | Key Findings | Reference |
|---------|--|--|--|-----------|
| Rat | Combined Subchronic, Teratogenicity, Reproduction, and Dominant Lethal Study | ≥ 150 mg/kg bw/day | No adverse effects on fertility, reproductive performance, or fetal development. | [5] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

- Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA.
- Methodology: The plate incorporation method was used. **Disperse Violet 1** was tested at various concentrations (typically up to 5000 µg/plate) in the presence and absence of a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).
- Evaluation Criteria: A positive response was defined as a reproducible, dose-related increase in the number of revertant colonies of at least twofold over the solvent control.

In Vivo Micronucleus Test

- Test System: NMRI mice.
- Methodology: Animals were administered **Disperse Violet 1** orally by gavage, typically at three dose levels. Bone marrow was harvested at 24 and 48 hours after treatment. Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei.
- Evaluation Criteria: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group was considered a positive result.

90-Day Oral Toxicity Study

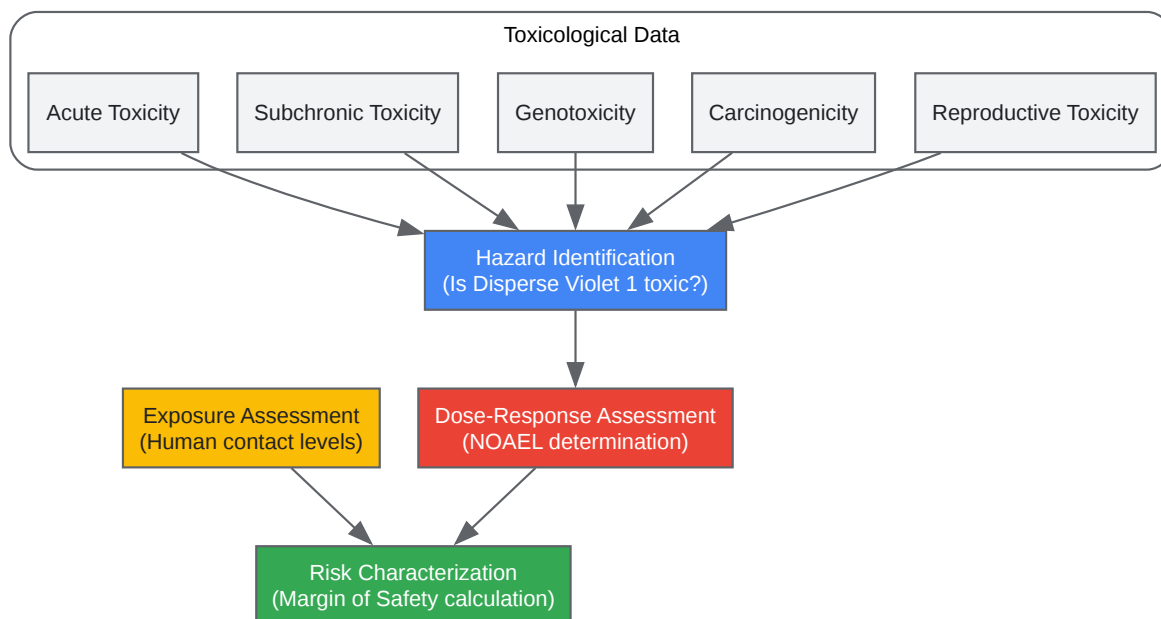
- Test System: Wistar rats.
- Methodology: **Disperse Violet 1** was administered daily by gavage for 90 days at three dose levels (e.g., 5, 20, and 60 mg/kg bw/day). A control group received the vehicle only. Clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis were monitored throughout the study. At termination, a full necropsy and histopathological examination of organs were performed.
- Evaluation Criteria: The No Observed Adverse Effect Level (NOAEL) was determined as the highest dose at which no biologically significant adverse effects were observed.

Visualizations



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Figure 1: Generalized workflow for a 90-day oral toxicity study.



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Figure 2: Logical framework for hazard and risk assessment of **Disperse Violet 1**.

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